The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 447.49 g/mol. This compound is part of a larger class of pyrazolo[4,3-d]pyrimidine derivatives, which are known for their diverse pharmacological properties.
This compound can be sourced from various chemical suppliers such as ChemDiv and BenchChem, which offer it for research purposes. It is classified under screening compounds used in drug discovery and development, particularly in the search for novel therapeutic agents targeting various diseases.
The synthesis of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions that may include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) and yields are typically documented in synthetic protocols or research articles focusing on similar compounds.
The molecular structure of this compound can be represented using various notations:
CCn(cc1N(CC(Nc(cc(cc2)OC)c2OC)=O)C(N2Cc3ccccc3)=O)nc1C2=O
InChI=1S/C24H25N5O4/c1-3-27-15-20-22(26-27)23(31)29(14-17-8-5-4-6-9-17)24(32)28(20)16-21(30)25-13-18-10-7-11-19(12-18)33-2/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30)
The structure features a fused ring system characteristic of pyrazolo[4,3-d]pyrimidines with multiple functional groups that enhance its biological activity.
The compound undergoes several chemical reactions which may include:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.
The mechanism of action for 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]acetamide likely involves interaction with specific biological targets such as enzymes or receptors.
Data from biological evaluations would provide insights into its efficacy and selectivity against various targets.
The compound exhibits the following physical properties:
Property | Value |
---|---|
Molecular Weight | 447.49 g/mol |
Appearance | Typically solid |
Solubility | Soluble in organic solvents |
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Stability | Stable under normal conditions |
Reactivity | Reacts with nucleophiles |
These properties are crucial for understanding how the compound behaves under various experimental conditions.
The primary applications of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[2-(trifluoromethyl)phenyl]acetamide include:
This compound's unique structure and properties make it a valuable asset in both academic and pharmaceutical research settings.
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8